molecular formula C7H8N2O B1598143 3-Methylisonicotinamide CAS No. 251101-36-7

3-Methylisonicotinamide

Cat. No. B1598143
Key on ui cas rn: 251101-36-7
M. Wt: 136.15 g/mol
InChI Key: QMDMUIQZTHZWGH-UHFFFAOYSA-N
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Patent
US05712285

Procedure details

To a mixture of benzamide oxime (12.8 g, 94 mmol) and 4 Å sieves (80 g) in tetrahydrofuran (250 ml) under a nitrogen atmosphere was carefully added sodium hydride (55% dispersed in oil, 4.3 g, 98 mmol) portionwise. When addition was complete the reaction was heated at 50° C. for 1 hour. Methyl isonicotinamide (5.6 ml, 47 mmol) in tetrahydrofuran (50 ml) was added, and the reaction stirred at reflux for 2 hours. The reaction was cooled to room temperature and water (200 ml) and dichloromethane (300 ml) added. The mixture was filtered through a pad of Celite and the two phases separated. The aqueous phase was extracted with a further portion of dichloromethane (250 ml). The combined organic phases were washed with saturated brine (200 ml), dried (MgSO4) and evaporated in vacuo. The residue was triturated with ethyl acetate to yield the title compound as a white solid (2.64 g, 25%). δH (CDCl3) 7.50-7.56 (3H, m, ArH), 8.05-8.07 (2H, m, ArH), 8.16-8.19 (2H, m, ArH), 8.89 (2H, dd, J 4.4, 1.6 Hz, pyridyl 2-H, 6-H).
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
5.6 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
25%

Identifiers

REACTION_CXSMILES
[C:1](=[N:9][OH:10])([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].C[C:14]1[CH:22]=[N:21][CH:20]=[CH:19][C:15]=1[C:16](N)=O.O>O1CCCC1.ClCCl>[C:2]1([C:1]2[N:8]=[C:16]([C:15]3[CH:14]=[CH:22][N:21]=[CH:20][CH:19]=3)[O:10][N:9]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(N)=NO
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.3 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
5.6 mL
Type
reactant
Smiles
CC1=C(C(=O)N)C=CN=C1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When addition
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
the two phases separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with a further portion of dichloromethane (250 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with saturated brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NOC(=N1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.64 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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